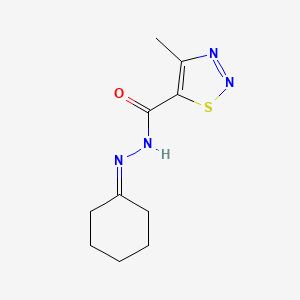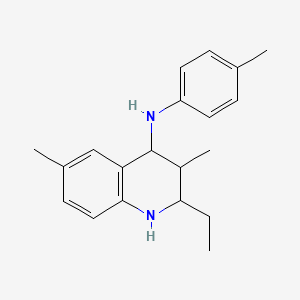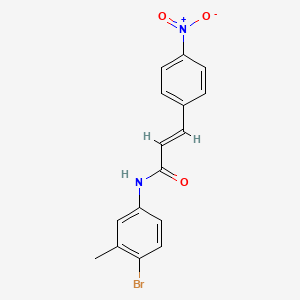![molecular formula C24H15BrN2 B4957907 1-(4-bromophenyl)-3-(4-pyridinyl)benzo[f]quinoline](/img/structure/B4957907.png)
1-(4-bromophenyl)-3-(4-pyridinyl)benzo[f]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)-3-(4-pyridinyl)benzo[f]quinoline, also known as BPQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPQ is a heterocyclic compound that belongs to the family of benzoquinolines. It has a molecular formula of C24H15BrN2 and a molecular weight of 416.29 g/mol. BPQ is a yellow crystalline powder that is insoluble in water but soluble in organic solvents.
Mécanisme D'action
The mechanism of action of 1-(4-bromophenyl)-3-(4-pyridinyl)benzo[f]quinoline is not fully understood. However, it has been suggested that 1-(4-bromophenyl)-3-(4-pyridinyl)benzo[f]quinoline exerts its antitumor and anti-inflammatory activity by inhibiting the activity of various enzymes and proteins involved in cell proliferation and inflammation, including topoisomerase II, cyclooxygenase-2, and nuclear factor-kappa B.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-(4-pyridinyl)benzo[f]quinoline has been shown to exhibit various biochemical and physiological effects, including antitumor activity, anti-inflammatory activity, and antioxidant activity. 1-(4-bromophenyl)-3-(4-pyridinyl)benzo[f]quinoline has also been shown to exhibit neuroprotective activity, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-bromophenyl)-3-(4-pyridinyl)benzo[f]quinoline is its versatility as a building block for the synthesis of various complex molecules. 1-(4-bromophenyl)-3-(4-pyridinyl)benzo[f]quinoline is also relatively easy to synthesize using various methods, making it readily available for research purposes. However, one of the main limitations of 1-(4-bromophenyl)-3-(4-pyridinyl)benzo[f]quinoline is its low solubility in water, which may limit its potential applications in certain fields.
Orientations Futures
There are several future directions for the research and development of 1-(4-bromophenyl)-3-(4-pyridinyl)benzo[f]quinoline. One potential direction is the synthesis of novel 1-(4-bromophenyl)-3-(4-pyridinyl)benzo[f]quinoline derivatives with improved solubility and bioactivity. Another potential direction is the investigation of the mechanism of action of 1-(4-bromophenyl)-3-(4-pyridinyl)benzo[f]quinoline and its derivatives. Additionally, 1-(4-bromophenyl)-3-(4-pyridinyl)benzo[f]quinoline and its derivatives may be explored for their potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Méthodes De Synthèse
1-(4-bromophenyl)-3-(4-pyridinyl)benzo[f]quinoline can be synthesized using various methods, including the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction, the Buchwald-Hartwig amination reaction, and the Sonogashira coupling reaction. In the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction, 1-(4-bromophenyl)-3-(4-pyridinyl)benzo[f]quinoline is synthesized by coupling 4-bromophenylboronic acid and 4-pyridinylboronic acid with benzoquinoline in the presence of a palladium catalyst. In the Buchwald-Hartwig amination reaction, 1-(4-bromophenyl)-3-(4-pyridinyl)benzo[f]quinoline is synthesized by coupling 4-bromophenylamine and 4-pyridinylamine with benzoquinoline in the presence of a palladium catalyst. In the Sonogashira coupling reaction, 1-(4-bromophenyl)-3-(4-pyridinyl)benzo[f]quinoline is synthesized by coupling 4-bromophenylacetylene and 4-pyridinylacetylene with benzoquinoline in the presence of a copper catalyst.
Applications De Recherche Scientifique
1-(4-bromophenyl)-3-(4-pyridinyl)benzo[f]quinoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 1-(4-bromophenyl)-3-(4-pyridinyl)benzo[f]quinoline has been shown to exhibit potent antitumor activity against various cancer cell lines, including lung, breast, and colon cancer. 1-(4-bromophenyl)-3-(4-pyridinyl)benzo[f]quinoline has also been shown to exhibit potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. In materials science, 1-(4-bromophenyl)-3-(4-pyridinyl)benzo[f]quinoline has been used as a building block for the synthesis of various functional materials, including organic light-emitting diodes and organic field-effect transistors. In organic synthesis, 1-(4-bromophenyl)-3-(4-pyridinyl)benzo[f]quinoline has been used as a versatile building block for the synthesis of various complex molecules.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3-pyridin-4-ylbenzo[f]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15BrN2/c25-19-8-5-17(6-9-19)21-15-23(18-11-13-26-14-12-18)27-22-10-7-16-3-1-2-4-20(16)24(21)22/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWZDDORZLGVIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=CC=NC=C4)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-pyridin-4-ylbenzo[f]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4957830.png)
![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B4957843.png)



![1-amino-3-(4-chlorophenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B4957870.png)

![2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4957881.png)
![ethyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B4957895.png)
![3-ethyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4957897.png)


![4-benzyl-1-{[4-(methylthio)phenyl]sulfonyl}piperidine](/img/structure/B4957926.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4957929.png)